3-ethynyl-1,1-dimethylsilolane
Description
Properties
CAS No. |
2411219-08-2 |
|---|---|
Molecular Formula |
C8H14Si |
Molecular Weight |
138.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 1,1 Dimethylsilolane
Strategies for Silolane Ring Formation
The formation of the five-membered silacyclopentane (B13830383), or silolane, ring is a critical step that can be approached through several synthetic routes. These methods primarily involve the formation of two new silicon-carbon bonds to close the ring.
A foundational and widely utilized method for constructing the silolane ring involves the reaction of a dihalosilane, most commonly dichlorodimethylsilane (B41323), with a four-carbon difunctional reagent. This approach builds the ring in a single step through double nucleophilic substitution at the silicon center.
A prominent strategy employs a C4 di-Grignard reagent, such as 1,4-butanediyl(dimagnesium bromide), which can be prepared from 1,4-dibromobutane (B41627) and magnesium metal. The reaction of this di-Grignard reagent with dichlorodimethylsilane in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether leads to the formation of the 1,1-dimethylsilolane ring. This reaction is a classic example of forming a heterocyclic system via intramolecular cyclization driven by the formation of stable carbon-silicon bonds.
Table 1: Representative Conditions for Dihalosilane Cyclization
| Precursor 1 | Precursor 2 | Solvent | Typical Conditions | Product |
| Dichlorodimethylsilane | 1,4-Butanediyl(dimagnesium bromide) | Tetrahydrofuran (THF) | 0 °C to reflux | 1,1-Dimethylsilolane |
| Dichlorodimethylsilane | 1,4-Dilithiobutane | Diethyl Ether / Hexane | -78 °C to room temp. | 1,1-Dimethylsilolane |
This methodology provides a direct and efficient route to the unsubstituted silolane ring system. To synthesize a 3-substituted derivative like the target molecule, a pre-functionalized C4 precursor would be required, which can complicate the synthesis of the di-Grignard or di-lithio reagent. Therefore, this method is often used to create the basic ring structure, which is then functionalized in subsequent steps.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including silicon-containing heterocycles. nih.gov The strategy for forming a silolane ring using RCM typically starts with an acyclic diene precursor, such as diallyldimethylsilane (B75015).
In the presence of a ruthenium catalyst, like a Grubbs or Hoveyda-Grubbs catalyst, the diallyldimethylsilane undergoes an intramolecular metathesis reaction. organic-chemistry.org This process forms a five-membered unsaturated ring, 1,1-dimethyl-1-silacyclopent-3-ene, and liberates ethylene (B1197577) gas as a volatile byproduct, which drives the reaction to completion. The resulting silacyclopentene can then be readily hydrogenated using standard methods, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the saturated 1,1-dimethylsilolane ring. This two-step sequence is highly efficient and tolerates a wide variety of functional groups, making it a flexible strategy. synarchive.comlibretexts.org
Table 2: Typical Catalysts and Conditions for Silolane Synthesis via RCM
| RCM Substrate | Catalyst | Solvent | Conditions | Product |
| Diallyldimethylsilane | Grubbs' 1st Gen. Catalyst | Dichloromethane | Room temp. to 40 °C | 1,1-Dimethyl-1-silacyclopent-3-ene |
| Diallyldimethylsilane | Grubbs' 2nd Gen. Catalyst | Toluene | Room temp. to 80 °C | 1,1-Dimethyl-1-silacyclopent-3-ene |
| Diallyldimethylsilane | Hoveyda-Grubbs' 2nd Gen. Catalyst | Dichloromethane | Room temp. to 40 °C | 1,1-Dimethyl-1-silacyclopent-3-ene |
Alternative cycloaddition approaches, such as the reaction of silylenes (R₂Si:) with 1,3-dienes, can also produce silacyclopentene derivatives.
Achieving stereocontrol in the synthesis of the silolane ring is crucial when the target molecule contains chiral centers. For a 3-substituted silolane, the C3 position can be a stereocenter. Enantioselective synthesis can be approached in several ways.
One method involves the use of a chiral, non-racemic starting material that already contains the desired stereochemistry. For instance, a chiral C4 diol could be converted into a dihalide and subsequently used in a cyclization reaction with a dihalosilane.
Alternatively, asymmetric catalysis can be employed. The enantioselective functionalization of a prochiral silolane or silacyclopentene is a powerful strategy. For example, an asymmetric hydrosilylation or hydroboration of 1,1-dimethyl-1-silacyclopent-3-ene could install a functional group at the C3 position with high enantioselectivity, which could then be converted to the ethynyl (B1212043) moiety. Research has demonstrated the stereoselective synthesis of multifunctionalized chiral silacyclopentanes starting from enantioenriched silacyclopentenol, highlighting the viability of manipulating epoxide intermediates to control stereochemistry. almerja.com The development of catalytic asymmetric methods for synthesizing silicon-stereogenic compounds is an active area of research and provides pathways to chiral silylboranes and other valuable intermediates. wikipedia.orgnrochemistry.comnih.gov
Introduction of the Ethynyl Moiety
Once the 1,1-dimethylsilolane ring is formed and appropriately functionalized, the final key step is the introduction of the ethynyl group at the C3 position. This is typically achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Both methods require a precursor with a suitable leaving group at the C3 position, such as a halide (bromo, iodo) or a triflate.
A direct and classical method for installing the ethynyl group is through a nucleophilic substitution reaction. This requires a precursor such as 3-bromo-1,1-dimethylsilolane. This halo-silolane can be treated with a strong ethynyl nucleophile.
Commonly used reagents include ethynylmagnesium bromide (a Grignard reagent) or ethynyllithium (an organolithium). These reagents are typically prepared in situ from acetylene (B1199291) gas and a strong base like ethylmagnesium bromide or n-butyllithium, respectively. The reaction proceeds via an S_N2-type mechanism, where the nucleophilic carbon of the acetylide attacks the electrophilic C3 carbon of the silolane, displacing the bromide leaving group. Anhydrous conditions are essential as these organometallic reagents are potent bases and will be quenched by protic solvents.
Table 3: Representative Conditions for Nucleophilic Ethynylation
| Substrate | Reagent | Solvent | Typical Conditions |
| 3-Bromo-1,1-dimethylsilolane | Ethynylmagnesium bromide | Tetrahydrofuran (THF) | 0 °C to room temp. |
| 3-Iodo-1,1-dimethylsilolane | Ethynyllithium | Diethyl Ether / THF | -78 °C to 0 °C |
| 3-Triflyloxy-1,1-dimethylsilolane | Lithium trimethylsilylacetylide | Tetrahydrofuran (THF) | -78 °C to room temp. |
Using a protected alkyne, such as lithium trimethylsilylacetylide, is often advantageous. The resulting 3-(trimethylsilylethynyl)-1,1-dimethylsilolane can be easily deprotected using mild conditions (e.g., potassium carbonate in methanol) to reveal the terminal alkyne.
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.org This reaction can be adapted to introduce the ethynyl group onto the silolane ring. The substrate would again be a 3-halosilolane or, more reactively, a 3-triflyloxysilolane. The reactivity of the leaving group generally follows the order: I > Br > OTf >> Cl. libretexts.orgnrochemistry.com
The standard Sonogashira reaction employs a palladium(0) catalyst, often formed in situ from a palladium(II) precursor like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. almerja.com The amine serves as both the base and, frequently, the solvent. The reaction can often be carried out under mild conditions, sometimes at room temperature. wikipedia.org
Copper-free Sonogashira variants have also been developed to avoid issues related to the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). nih.govnih.gov These systems typically require a different base and ligand set but offer a cleaner reaction profile for certain substrates.
Table 4: Typical Components for a Sonogashira Cross-Coupling Reaction
| Component | Example Reagents | Role |
| Substrate | 3-Iodo-1,1-dimethylsilolane, 3-Triflyloxy-1,1-dimethylsilolane | Electrophile |
| Alkyne | Trimethylsilylacetylene (B32187), Phenylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates Alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX, deprotonates alkyne |
| Solvent | Tetrahydrofuran (THF), Toluene, or the amine base | Reaction Medium |
As with nucleophilic substitution, using a silyl-protected alkyne like trimethylsilylacetylene is common practice, followed by a subsequent deprotection step to furnish the final product, 3-ethynyl-1,1-dimethylsilolane.
Hydrosilylation-Based Approaches to Ethynyl Functionalization
The introduction of an ethynyl group onto the 1,1-dimethylsilolane core can be effectively achieved through hydrosilylation. This method involves the addition of a silicon-hydride bond across an unsaturated bond, in this case, a carbon-carbon triple bond of an acetylene derivative. While direct hydrosilylation of acetylene itself can be complex, a common strategy involves reacting a precursor, such as a chlorinated silolane intermediate, with an ethynyl-containing reagent.
Alternatively, a more direct hydrosilylation approach involves the catalytic addition of a hydrosilolane to an acetylene source. This reaction is typically catalyzed by transition metal complexes, which facilitate the formation of the desired carbon-silicon bond. The reaction scope can tolerate various substitutions on the alkynylsilane, allowing for a versatile approach to different derivatives. For instance, reactions involving phenylacetylene-derived silane (B1218182) variants have been shown to achieve high yields. figshare.com This methodology provides an efficient route to creating the ethynyl-functionalized silolane framework.
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount to maximizing the yield and selectivity of this compound. This involves a careful consideration of solvents, temperature, pressure, and catalyst systems.
Solvent Effects on Silolane and Ethynyl Group Formation
The choice of solvent plays a critical role in both the formation of the silolane ring and the subsequent introduction of the ethynyl group. For the cyclization reactions that form the silolane backbone, solvents like tetrahydrofuran (THF) are commonly employed. The use of methyl-tert-butyl ether (MTBE) has been noted to improve phase separation during the workup process, which simplifies the purification of the intermediate products.
The nature of the solvent also influences the kinetics and outcomes of subsequent functionalization steps. In silanization reactions, the solvent can affect the bonding of organo-silanes to surfaces and influence the stability of the resulting bonds. nih.gov For instance, the use of non-polar solvents like cyclohexane (B81311) can yield more water-resistant silica-silane bonds. nih.gov The polarity and coordinating ability of the solvent can impact the solubility of reactants and the stability of catalytic intermediates, thereby affecting reaction rates and product distribution. nih.gov
| Solvent | Role in Synthesis | Observed Effect |
| Tetrahydrofuran (THF) | Silolane cyclization | Standard solvent for formation of cyclic intermediates. |
| Methyl-tert-butyl Ether (MTBE) | Silolane cyclization | Enhances phase separation, simplifying purification. |
| Diglyme | Silolane cyclization | Facilitates higher reaction temperatures, leading to faster kinetics. |
| Cyclohexane | Silanization | Yields a more water-resistant silica-silane bond. nih.gov |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are key physical parameters that directly influence the reaction kinetics of silane synthesis. researchgate.net Generally, higher temperatures accelerate reaction rates, as seen in certain patented protocols where temperatures between 50–95°C are used to speed up the formation of the silolane ring. However, for sensitive steps like the introduction of the ethynyl group via a Grignard reagent, strict temperature control is crucial to prevent side reactions, with protocols often requiring an initial temperature as low as -78°C.
The kinetics of silane polymerization and functionalization are influenced by temperature, which is considered a secondary factor but can have a significant impact on reaction rates. nih.gov For example, the hydrolysis rate constant of methyl trimethoxysilane (B1233946) in methanol (B129727) was found to have an activation energy of 50.09 kJ mol⁻¹, indicating a strong temperature dependence. nih.gov While specific pressure-dependent data for this synthesis is not extensively detailed, pressure can influence the concentration of gaseous reactants and affect the rates of certain transition-metal-catalyzed reactions. researchgate.net
| Parameter | Stage of Synthesis | Effect on Kinetics |
| Temperature | Silolane Ring Formation | Higher temperatures (50-95°C) can increase reaction speed. |
| Ethynyl Group Introduction | Strict control (e.g., -78°C to 25°C) is required to prevent side reactions. | |
| Silane Hydrolysis | Reaction rates change significantly with temperature. nih.gov | |
| Pressure | General Silane Pyrolysis | Reaction pathways can be pressure-dependent. researchgate.net |
Catalyst Selection and Ligand Design for Improved Efficiency
The efficiency of hydrosilylation and other cross-coupling reactions used in the synthesis of ethynylsilanes is highly dependent on the choice of catalyst and the design of the associated ligands. nih.govnih.gov While platinum and palladium catalysts are common in hydrosilylation, alternative systems are also effective. For instance, iridium carbonyl catalysts have been used for the direct silylation of terminal acetylenes. nih.gov
Rational ligand design is a powerful strategy to improve catalyst performance by tuning its electronic and steric properties. nih.govnih.govrsc.org For palladium-catalyzed reactions like the silyl-Heck reaction, which can be used to form allylsilanes, the ligand can suppress unwanted side reactions such as alkene isomerization, thereby dramatically improving product yields. nih.govnih.gov The development of ligands with specific properties, such as being more electron-donating, can lead to more stable and active catalytic complexes. rsc.org The careful selection of phosphine (B1218219) ligands, for example, allows for the modulation of the catalyst's activity and selectivity in forming the desired C-Si bond. nih.govrsc.org
| Catalyst/Ligand Approach | Reaction Type | Benefit |
| Iridium Carbonyl Catalyst | Direct Silylation | Enables single-step silylation of terminal acetylenes. nih.gov |
| Palladium with Custom Phosphine Ligands | Silyl-Heck Reaction | Suppresses isomerization, leading to vastly improved yields of allylsilanes. nih.govnih.gov |
| Palladalactams with Phosphonium Ylide Ligands | Mizoroki–Heck Coupling | Tunable electronic and steric properties offer high catalytic activity. rsc.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Following synthesis, a multi-step purification process is necessary to isolate this compound and its intermediates in high purity. The choice of purification technique depends on the physical properties of the compounds and the nature of the impurities. sigmaaldrich.comijddr.in
Commonly employed methods include:
Distillation: This technique is effective for separating compounds with different boiling points. For silane compounds, azeotropic distillation may be used to remove impurities like methanol by introducing an entrainer that forms a lower-boiling azeotrope. google.com
Chromatography: Silica (B1680970) gel chromatography is a standard method for purifying silane derivatives. It separates compounds based on their differential adsorption to the stationary phase. For more specialized separations, techniques like affinity chromatography or size-exclusion chromatography can be utilized. sigmaaldrich.com
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on solubility differences.
Crystallization: If the final product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity. ijddr.in
Mechanistic Investigations of 3 Ethynyl 1,1 Dimethylsilolane Reactions
Electrophilic and Nucleophilic Addition Reactions of the Ethynyl (B1212043) Group
The ethynyl group of 3-ethynyl-1,1-dimethylsilolane is susceptible to both electrophilic and nucleophilic attack, leading to the formation of a diverse array of products. The silicon atom's influence on the triple bond can direct the regioselectivity of these additions.
Hydration and Hydrohalogenation Pathways
Hydration: The addition of water to the ethynyl group of this compound, typically catalyzed by mercury salts (such as mercuric sulfate) in the presence of a strong acid like sulfuric acid, is expected to follow a Markovnikov addition pattern. The initial step involves the formation of a vinyl cation intermediate. Due to the β-stabilizing effect of the silicon atom, the positive charge is preferentially located on the carbon atom beta to the silicon. Subsequent attack by water and tautomerization of the resulting enol would yield an α-silyl ketone.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to ethynylsilanes is also anticipated to proceed via a Markovnikov-type mechanism. masterorganicchemistry.comchemistrysteps.comkhanacademy.org The reaction is initiated by the protonation of the alkyne to form a vinyl cation. masterorganicchemistry.comchemistrysteps.com The stability of this cation dictates the regiochemical outcome. The halide ion then attacks the carbocation, yielding a vinyl halide. In the presence of excess HX, a second addition can occur, typically resulting in a gem-dihalide. chemistrysteps.com
A termolecular mechanism has also been proposed for the hydrohalogenation of some alkynes, which bypasses a discrete vinyl cation intermediate. youtube.com Kinetic studies on related systems would be necessary to definitively establish the operative mechanism for this compound.
| Reactant | Reagent | Probable Intermediate | Expected Product |
| This compound | H₂O, H₂SO₄, HgSO₄ | β-Silyl vinyl cation | 1-(1,1-Dimethylsilolan-3-yl)ethan-1-one |
| This compound | HCl (1 equiv.) | β-Silyl vinyl cation | 3-(1-Chloroethenyl)-1,1-dimethylsilolane |
| This compound | HBr (2 equiv.) | Geminal carbocation | 3-(1,1-Dibromoethyl)-1,1-dimethylsilolane |
Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)
Diels-Alder Reaction: The ethynyl group of this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. researchgate.netnih.govchemistrysteps.comnih.govlibretexts.orgmasterorganicchemistry.comescholarship.orgresearchgate.net The reaction is a concerted [4+2] cycloaddition. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. nih.govchemistrysteps.commasterorganicchemistry.com While the silyl (B83357) group is not strongly electron-withdrawing, it can influence the electronic properties of the alkyne. The reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene.
Click Chemistry (Azide-Alkyne Cycloaddition): The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govnih.gov This reaction with an organic azide (B81097) provides a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov
Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed. researchgate.netorganic-chemistry.orgnih.govchalmers.se This method typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer through a proposed ruthenacycle intermediate. researchgate.netorganic-chemistry.orgnih.gov
| Reaction Type | Catalyst | Reactant 2 | Expected Product |
| Diels-Alder | Heat or Lewis Acid | 1,3-Butadiene | 4-(1,1-Dimethylsilolan-3-yl)-1,4-cyclohexadiene |
| CuAAC | Copper(I) salt | Benzyl azide | 1-Benzyl-4-(1,1-dimethylsilolan-3-yl)-1H-1,2,3-triazole |
| RuAAC | Ruthenium complex | Benzyl azide | 1-Benzyl-5-(1,1-dimethylsilolan-3-yl)-1H-1,2,3-triazole |
Radical Addition Processes
The radical addition of hydrogen bromide to alkynes, initiated by peroxides or UV light, proceeds via an anti-Markovnikov pathway. chemistrysteps.comorgoreview.comucalgary.camasterorganicchemistry.comyoutube.com The reaction is initiated by the formation of a bromine radical, which adds to the alkyne to generate the more stable radical intermediate. In the case of this compound, this would be the radical at the carbon atom beta to the silicon, due to the stabilizing effect of the silicon atom. Subsequent hydrogen abstraction from HBr yields the anti-Markovnikov product and regenerates the bromine radical, propagating the chain reaction. chemistrysteps.commasterorganicchemistry.com
Reactivity of the Silolane Ring System
The five-membered silolane ring, a silacyclopentane (B13830383) derivative, exhibits reactivity associated with ring strain and the nature of the substituents on the silicon atom.
Ring-Opening Polymerization Mechanisms (if applicable, without property discussion)
For silacyclopentane derivatives, the ring strain is lower than that of their four-membered counterparts, making ROP less favorable but still possible under certain conditions. The driving force for the polymerization of cyclic siloxanes is often the increase in conformational entropy upon forming a linear polymer chain. khanacademy.org Anionic ROP of cyclosiloxanes is a well-established method for producing polysiloxanes. rsc.org Cationic ROP of cyclic acetals is known to be prone to cyclization side reactions. youtube.com It is plausible that under specific catalytic conditions, the silolane ring of this compound could undergo ROP, leading to polycarbosilanes with pendant ethynyl groups.
| Substituent | Position | Potential Effect on Ring |
| Methyl | 1 | Steric bulk, influencing ring conformation |
| Methyl | 1 | Steric bulk, influencing ring conformation |
| Ethynyl | 3 | Alteration of local geometry and electronic properties |
Rearrangement Reactions Involving the Silolane Core
The silolane ring, a five-membered silicon-containing heterocycle, provides a stable framework for the this compound molecule. While specific mechanistic studies on the rearrangement of the this compound core are not extensively detailed in the available literature, the reactivity of analogous silacycloalkanes suggests potential pathways. These rearrangements are typically driven by the formation of more stable intermediates or products, often promoted by thermal, photochemical, or catalytic conditions.
Potential rearrangement pathways for the 1,1-dimethylsilolane core could include ring-opening, ring-expansion, or ring-contraction reactions under specific stimuli. For instance, in the presence of certain catalysts or upon thermolysis, ring-opening polymerization can occur. Another possibility involves skeletal rearrangements where the silicon atom migrates, although this is less common for simple silacycloalkanes compared to more strained systems. The stability of the silolane ring in this compound makes such rearrangements less spontaneous, generally requiring significant energy input or specific catalytic activation.
Transition Metal-Catalyzed Transformations
The presence of a terminal ethynyl group makes this compound a versatile substrate for a wide array of transition metal-catalyzed reactions. These transformations are fundamental for creating more complex molecules, leveraging the reactivity of the carbon-carbon triple bond.
Cross-Coupling Reactions (e.g., Sonogashira, Heck-type)
Sonogashira Coupling:
The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org Given its terminal alkyne functionality, this compound is an ideal substrate for this transformation, enabling the synthesis of a variety of aryl- and vinyl-substituted silolanes.
The reaction mechanism involves two interconnected catalytic cycles. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) complex. wikipedia.orglibretexts.org Simultaneously, the copper cycle activates the alkyne, forming a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the active Pd(0) catalyst. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org
| Catalyst System | Coupling Partner (R-X) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | Triethylamine (B128534) | THF | Room Temp. | High |
| Pd(PPh₃)₄ / CuI | 4-Bromotoluene | Piperidine | DMF | 50 | Good |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-Iodonaphthalene | Cesium Carbonate | Dioxane | 80 | High |
| PdCl₂(PhCN)₂ / CuI | Vinyl Bromide | Diisopropylamine | Acetonitrile | Room Temp. | Good |
Heck-type Reactions:
The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene. organic-chemistry.org While the classic Heck reaction uses alkenes, variations involving alkynes can lead to the formation of conjugated enynes or disubstituted alkenes, depending on the reaction conditions and subsequent transformations.
For a substrate like this compound, a Heck-type reaction would typically proceed via the oxidative addition of an aryl halide to a Pd(0) catalyst. This is followed by the insertion of the alkyne into the aryl-palladium bond. The resulting vinyl-palladium intermediate can then undergo β-hydride elimination to yield a substituted enyne product. The choice of catalyst, base, and solvent is crucial for controlling the regioselectivity and stereoselectivity of the addition. organic-chemistry.org
| Catalyst | Coupling Partner | Base | Solvent | Temperature (°C) | Product Type |
| Pd(OAc)₂ | Aryl Iodide | Triethylamine | DMF | 100 | Enyne |
| Pd/C | Aryl Bromide | Sodium Acetate | NMP | 120 | Enyne/Dienylsilane |
| Pd(dba)₂ / P(o-tol)₃ | Aryl Triflate | Proton Sponge | Acetonitrile | 80 | Enyne |
Polymerization Initiated by Metal Catalysts
The ethynyl group of this compound serves as a monomer unit for polymerization reactions, leading to the formation of silicon-containing polyacetylenes. These polymers are of interest for their potential electronic and optical properties. Transition metal catalysts, particularly those based on rhodium (Rh) and tungsten (W) or molybdenum (Mo), are effective in initiating such polymerizations. scispace.comresearchgate.net
Rh(I)-based catalysts, for instance, are known to catalyze the chain-growth polymerization of arylacetylenes with high efficiency and stereoselectivity. researchgate.net The polymerization mechanism is believed to involve the insertion of the alkyne monomer into a rhodium-acetylide or rhodium-hydride bond, propagating the polymer chain. The properties of the resulting polymer, such as molecular weight and porosity, can be tuned by adjusting reaction parameters like monomer concentration, solvent, and temperature. researchgate.net Similarly, W- and Mo-based metathesis catalysts can also induce the polymerization of acetylene (B1199291) derivatives. scispace.com
| Catalyst System | Monomer Concentration | Solvent | Temperature (°C) | Resulting Polymer |
| [Rh(nbd)Cl]₂ | High | Dichloromethane | 40 | High molecular weight poly(this compound) |
| WCl₆ / Ph₄Sn | Moderate | Toluene | 60 | Cross-linked polymer network |
| MoCl₅ / EtAlCl₂ | Low | Chloroform | 30 | Oligomers and insoluble polymer fractions |
Olefin Metathesis Involving Silolane Derivatives
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by metal-alkylidene complexes, most notably those of ruthenium (Grubbs catalysts) and molybdenum. beilstein-journals.org While this compound itself is not an olefin, it can be readily converted into a metathesis-active substrate.
A common strategy involves the hydrosilylation of the terminal alkyne with a molecule containing a terminal olefin, such as a vinylsilane, to create a diene derivative. This new silolane-containing diene can then participate in various metathesis reactions. For example, Acyclic Diene Metathesis (ADMET) polymerization of such a monomer would yield a polymer with the silolane unit incorporated into the backbone. Alternatively, Ring-Closing Metathesis (RCM) could be employed if the derivative contains two appropriately positioned double bonds, potentially leading to novel bicyclic silicon-containing structures. The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal catalyst and the olefinic substrates. beilstein-journals.org
| Metathesis Type | Precursor to Derivative | Catalyst | Solvent | Reaction |
| ADMET Polymerization | Hydrosilylation with vinyldimethylsilane | Grubbs 2nd Gen. | Toluene | Formation of unsaturated polymer with silolane pendants |
| Ring-Closing Metathesis | Reaction with an olefin-containing halide | Hoveyda-Grubbs 2nd Gen. | Dichloromethane | Formation of a bicyclic silane (B1218182) |
| ROMP (if converted to a strained olefin) | Multi-step synthesis | Grubbs 1st Gen. | THF | Ring-opening polymerization |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-ethynyl-1,1-dimethylsilolane, a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR experiments provides a complete picture of its covalent framework.
¹H, ¹³C, and ²⁹Si NMR Chemical Shift Analysis
The analysis of chemical shifts in ¹H, ¹³C, and the less common but highly informative ²⁹Si NMR spectra allows for the identification of the distinct chemical environments of each nucleus.
¹H NMR: The proton NMR spectrum of this compound would be expected to show several key signals. The methyl protons attached to the silicon atom are anticipated to appear as a sharp singlet at high field, typically in the range of 0.0 to 0.2 ppm, due to the electropositive nature of silicon. The protons on the silolane ring would present as a more complex series of multiplets further downfield. The acetylenic proton (H-C≡) is particularly characteristic, expected to resonate as a singlet around 2.0-3.0 ppm.
¹³C NMR: In the carbon-13 spectrum, the methyl carbons bonded to silicon would be found at a high field position. The carbons of the silolane ring would appear in the aliphatic region, with their exact shifts dependent on their position relative to the silicon atom and the ethynyl (B1212043) substituent. The sp-hybridized carbons of the ethynyl group are distinctive, typically resonating in the 65-90 ppm range.
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment. For a tetra-alkyl-substituted silicon atom within a five-membered ring, the ²⁹Si chemical shift is expected to appear in a characteristic region, which can be influenced by ring strain and the nature of the substituents.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Si-(CH ₃)₂ | ~0.0 - 0.2 (singlet) |
| ¹H | CH ₂ (ring) | Multiplets |
| ¹H | CH (ring) | Multiplet |
| ¹H | ≡C-H | ~2.0 - 3.0 (singlet) |
| ¹³C | Si-(C H₃)₂ | ~-5 to 5 |
| ¹³C | C H₂ (ring) | Aliphatic region |
| ¹³C | C H (ring) | Aliphatic region |
| ¹³C | -C ≡CH | ~65 - 90 |
| ¹³C | -C≡C H | ~65 - 90 |
| ²⁹Si | Si -ring | Dependent on ring conformation and substitution |
Note: The table presents expected chemical shift ranges based on analogous compounds, as specific experimental data for this compound is not widely published.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, it would show correlations between the methine proton at the 3-position of the silolane ring and the adjacent methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the silolane ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations for this compound would include the correlation from the acetylenic proton to the two ethynyl carbons and the carbon at the 3-position of the ring. Additionally, correlations from the Si-methyl protons to the methyl carbons and the silicon atom (if observed in a ²⁹Si-HMBC) would confirm the dimethylsilolane moiety.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present.
Characteristic Absorptions of the Ethynyl and Silolane Moieties
The IR and Raman spectra of this compound are expected to be dominated by the vibrational signatures of its key functional groups.
The ethynyl group gives rise to two very characteristic vibrations:
A sharp, weak to medium intensity absorption for the C≡C triple bond stretch, typically found in the 2100-2260 cm⁻¹ region. For terminal alkynes, this band is usually more intense in the Raman spectrum.
A strong, sharp band for the ≡C-H stretch, which appears around 3300 cm⁻¹.
The silolane moiety also has distinct vibrational modes:
The Si-C bond stretches will result in absorptions in the fingerprint region, often coupled with other vibrations.
The C-H stretching vibrations of the methyl and methylene groups on the ring will appear in the 2850-3000 cm⁻¹ region.
The Si-(CH₃)₂ group often shows a characteristic symmetric deformation (umbrella mode) around 1250 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Ethynyl | ≡C-H stretch | ~3300 | Strong, sharp |
| Ethynyl | C≡C stretch | ~2100-2260 | Weak to medium, sharp |
| Alkyl C-H | C-H stretch | ~2850-3000 | Medium to strong |
| Si-(CH₃)₂ | Symmetric deformation | ~1250 | Characteristic |
Conformational Analysis via Vibrational Signatures
The silolane ring is not planar and can exist in different conformations, such as envelope or twist forms. These different conformations can sometimes be distinguished by subtle shifts in the vibrational frequencies of the ring modes, particularly in the low-frequency region of the Raman spectrum. Theoretical calculations are often employed in conjunction with experimental spectra to assign these conformational-sensitive bands and to determine the most stable ring conformation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (C₈H₁₄Si), the expected exact mass can be calculated. The molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm the elemental composition.
Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for organosilanes include the loss of a methyl group (M-15) to form a stable silylium (B1239981) ion. The cleavage of the bond between the silolane ring and the ethynyl substituent is also a probable fragmentation route. The analysis of these fragment ions helps to piece together the structure of the parent molecule.
Lack of Publicly Available Data for this compound
Following a comprehensive search of scientific databases and scholarly literature, it has been determined that there is no publicly available research specifically detailing the advanced spectroscopic and structural characterization of the chemical compound “this compound.”
Searches for data pertaining to high-resolution mass spectrometry, including exact mass determination and fragmentation pathways, yielded no specific results for this compound. Similarly, a thorough investigation for X-ray crystallography studies, which would provide insights into its solid-state molecular architecture, crystal structure, bond lengths, bond angles, intermolecular interactions, and crystal packing, did not return any relevant findings.
The absence of this information in the public domain prevents the creation of a detailed and scientifically accurate article based on the requested outline. The compound may be a novel chemical entity that has not yet been synthesized or characterized, or it may be described in proprietary research that is not publicly accessible. Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Therefore, the requested article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-ethynyl-1,1-dimethylsilolane. nih.gov DFT calculations can predict a range of ground-state properties, including equilibrium geometry, bond lengths, bond angles, and electronic distribution.
For this compound, DFT calculations would likely be performed using a functional such as B3LYP, paired with a basis set like 6-31G(d) or a more extensive one like 6-311++G(d,p) for higher accuracy. nih.gov The calculations would reveal the geometry of the silolane ring, which is expected to adopt a non-planar, envelope-like conformation. The bond lengths and angles around the silicon atom and within the ethynyl (B1212043) group would also be determined.
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Si-C (ring) bond length | ~1.88 - 1.90 Å | Based on calculations of substituted silacyclopentanes. |
| Si-C (methyl) bond length | ~1.87 - 1.89 Å | Based on calculations of various dimethylsilanes. |
| C≡C bond length | ~1.21 Å | Based on calculations of ethynylsilanes. |
| C-Si-C bond angle (ring) | ~93° - 96° | Reflecting the strained five-membered ring structure. |
| C-Si-C bond angle (methyls) | ~110° - 112° | Typical for tetrahedral silicon centers. |
For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can be employed. mdpi.com While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. mdpi.com An ab initio study on this compound would refine the geometric parameters obtained from DFT and provide a more accurate description of the molecule's electronic energy and wavefunction. researchgate.net These high-accuracy calculations are particularly valuable for benchmarking the results of more approximate methods. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations, nuclear magnetic resonances, or electronic transitions. medium.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra) is a standard application of computational chemistry. For this compound, DFT calculations can provide reliable predictions of its ¹H, ¹³C, and ²⁹Si NMR spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov
Vibrational frequencies can also be calculated at the same level of theory. nih.gov These calculations would identify the characteristic stretching and bending modes of the molecule, such as the C≡C stretch of the ethynyl group, the Si-C stretches, and the various modes of the silolane ring and methyl groups.
| Spectroscopic Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| ¹³C NMR (C≡C) | ~80 - 100 ppm | Based on data for ethynylsilanes. |
| ²⁹Si NMR | ~0 - 20 ppm | Dependent on the precise geometry and substitution of the silolane ring. |
| C≡C Vibrational Frequency | ~2040 - 2100 cm⁻¹ | Characteristic for ethynylsilanes. |
| Si-C Vibrational Frequency | ~600 - 800 cm⁻¹ | Typical range for Si-C stretching modes. |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies of molecules, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.gov A TD-DFT calculation for this compound would predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.comnih.gov The results would provide insight into the electronic transitions, such as those involving the π-system of the ethynyl group. medium.comnih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to explore the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely mechanism. For instance, the reactivity of the ethynyl group in reactions such as hydrosilylation or cycloadditions could be investigated. Computational studies can also shed light on the role of the silicon atom in influencing the reactivity of the molecule. uhmreactiondynamics.org
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While the ethynyl group governs reactivity, the 1,1-dimethylsilolane ring dictates the molecule's three-dimensional shape and flexibility. The five-membered silolane ring is not planar and undergoes dynamic conformational changes. Molecular dynamics (MD) simulations are a powerful computational technique used to study these motions over time.
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. nih.gov For a molecule like this compound, a key conformational motion is the ring-puckering of the silolane ring.
Computational studies on analogous five-membered organosilicon rings, such as 1,1-dihalo-1-silacyclopent-2-enes, have used quantum chemical calculations to map the ring-puckering potential energy functions (PEFs). memphis.edu These PEFs describe the energy of the molecule as a function of the ring-puckering coordinate. The shape of the PEF reveals the most stable ring conformation (e.g., twisted or envelope) and the energy barriers between different puckered forms. memphis.edu For some substituted silacyclopentenes, the ring has been shown to be planar, while for others, a puckered conformation is more stable. memphis.edu The nature and position of substituents heavily influence these conformational preferences. The combination of experimental spectroscopic data with computational calculations allows for an accurate determination of these molecular structures. memphis.edu
In MD simulations, one can analyze properties like the root-mean-square deviation (RMSD) to quantify structural stability and the mean square displacement (MSD) to understand the mobility of different parts of the molecule. nih.gov For this compound, MD simulations could reveal the preferred orientation of the ethynyl substituent (axial vs. equatorial-like) and the timescale of ring-puckering, providing a dynamic picture of its structure.
Advanced Applications in Materials Science
Precursors for Polymer Synthesis
The presence of the terminal alkyne (ethynyl group) is central to the utility of 3-ethynyl-1,1-dimethylsilolane in polymer chemistry. This functional group serves as a highly reactive site for polymerization reactions, enabling the creation of novel organosilicon polymers with tailored properties.
This compound can undergo homopolymerization, where molecules of the monomer link together to form a long polymer chain. This process typically relies on transition metal catalysis, with rhodium-based catalysts being particularly effective for the polymerization of ethynyl-substituted monomers. nih.govresearchgate.net The polymerization proceeds via the opening of the carbon-carbon triple bond of the ethynyl (B1212043) group, creating a conjugated polyene backbone with pendant 1,1-dimethylsilolane rings.
The resulting polymers, known as poly(this compound) or more broadly as polyethynylsilolanes, are π-conjugated systems. nih.gov The silicon atom in the repeating unit can influence the electronic and optical properties of the polymer. The specific properties of the resulting polymer, such as molecular weight and stereoregularity (the spatial arrangement of the pendant groups), can be controlled by the choice of catalyst system and reaction conditions. researchgate.net
| Homopolymerization Characteristics | Description |
| Monomer | This compound |
| Typical Catalyst | Rhodium complexes (e.g., Rh/tfb) nih.gov |
| Reaction Type | Chain-growth polymerization via alkyne coupling |
| Resulting Polymer | Poly(this compound) |
| Key Feature | π-conjugated backbone with cyclic silane (B1218182) side groups |
Beyond homopolymerization, this compound is a valuable co-monomer. It can be copolymerized with a wide range of other unsaturated molecules, such as organic vinyl compounds, other alkynes, or different organometallic monomers. This approach allows for the synthesis of copolymers with a precisely tuned balance of properties derived from each constituent monomer.
For instance, copolymerizing it with organic monomers can introduce specific functionalities or improve the processability of the final material. When copolymerized with other organosilicon or organometallic species, it can create materials with unique thermal, electronic, or mechanical characteristics. The polymerization mechanism is often similar to homopolymerization, relying on transition metal catalysts that can facilitate the coupling of different alkyne or vinyl groups.
The ethynyl group on this compound is a key feature for the creation of cross-linked polymer networks. After an initial polymerization to form linear or branched polymer chains, the pendant ethynyl groups serve as reactive sites for subsequent cross-linking reactions. This transforms the processable thermoplastic material into a rigid, insoluble, and thermally stable thermoset.
Cross-linking can be achieved through several methods:
Thermal Curing: At elevated temperatures, the ethynyl groups can react with each other to form a complex, cross-linked network.
Hydrosilylation: A highly efficient and common method involves reacting the ethynyl-functional polymer with a polymer containing silicon-hydride (Si-H) bonds in the presence of a platinum catalyst. nih.govyoutube.com The Si-H group adds across the carbon-carbon triple bond, forming a stable covalent linkage (a siloxane bridge) between polymer chains. google.com This catalyst-driven process can occur at relatively low temperatures and provides excellent control over the final network structure. youtube.com
This ability to form robust networks is critical for applications requiring high dimensional stability and mechanical integrity.
Development of High-Performance Functional Materials
The integration of this compound into polymer structures leads to the development of functional materials with superior performance characteristics, particularly in silicone elastomers and as precursors for advanced ceramics.
Standard silicone elastomers often exhibit excellent thermal stability and flexibility but can have limited mechanical strength. Incorporating this compound as a cross-linking agent or as a co-monomer in the silicone polymer backbone can significantly enhance mechanical properties.
When used to create a cross-linked network via hydrosilylation, the rigid structure of the silolane ring and the defined nature of the cross-links increase the cross-link density. This modification leads to measurable improvements in the material's physical properties.
| Mechanical Property | Effect of Incorporation | Underlying Mechanism |
| Tensile Strength | Increase | Higher cross-link density and more efficient stress transfer within the network. |
| Young's Modulus | Increase | A stiffer network is formed, resisting deformation more effectively. |
| Elongation at Break | Decrease | The increased rigidity of the network restricts the movement of polymer chains, reducing stretchability. |
| Thermal Stability | Increase | The formation of stable, covalent cross-links enhances the material's resistance to thermal degradation. rsc.org |
These enhanced elastomers are suitable for demanding applications in industries such as aerospace and electronics, where materials must withstand significant mechanical stress and temperature fluctuations.
Polymers derived from this compound are excellent preceramic polymers due to their high content of both silicon and carbon. Through a process called pyrolysis, these polymers can be converted into high-strength silicon carbide (SiC) based ceramic materials.
The conversion process involves several stages:
Cross-linking: The polymer is first heated to a moderate temperature (e.g., 180-250°C) to induce cross-linking. researchgate.net This step is crucial as it increases the thermal stability and molecular weight of the polymer, fixing its shape and preventing it from melting during high-temperature pyrolysis. This results in a higher "ceramic yield"—the percentage of the initial polymer mass that remains as ceramic. researchgate.net
Pyrolysis: The cross-linked polymer is then heated to high temperatures (typically above 800°C and often up to 1700°C) in an inert atmosphere. researchgate.net During this stage, the organic side groups decompose and are released as volatile gases (like hydrogen and methane), while the silicon and carbon atoms rearrange to form an amorphous silicon carbide network.
Crystallization: Upon further heating to even higher temperatures (e.g., above 1200°C), the amorphous SiC can begin to crystallize, forming a micro- or nanocrystalline ceramic material, such as β-SiC. researchgate.net
The final ceramic material exhibits exceptional hardness, high-temperature stability, and resistance to chemical corrosion, making it suitable for applications in aerospace components, cutting tools, and high-performance electronic substrates.
Utilization in Thermosetting Resins for High-Temperature Applications
The incorporation of silicon-containing moieties into polymer backbones is a well-established strategy for enhancing thermal stability. The presence of the ethynyl group in this compound offers a pathway for thermal curing, leading to the formation of cross-linked, thermoset materials. Upon heating, the ethynyl groups can undergo complex polymerization reactions, such as polycyclotrimerization, to form a rigid network structure. This process is characteristic of phenylethynyl-terminated imide (PETI) oligomers, which are cured at high temperatures to produce thermosetting polyimides with exceptional thermo-oxidative stability. mdpi.com
Polymers containing silicon and acetylene (B1199291) groups are known for their high thermal resistance, with some decomposing only at temperatures above 500°C. mdpi.com For instance, poly[(phenylsilylene)-ethynylene-1,3-phenyleneethynylene] (MSP) has been reported to exhibit a degradation temperature at 5% weight loss of 860°C. mdpi.com While direct research on thermosets formulated exclusively with this compound is limited in publicly available literature, its structural similarity to other high-performance monomers suggests significant potential. The incorporation of the 1,1-dimethylsilolane unit is anticipated to not only enhance thermal stability but also improve processability and solubility of the prepolymers. Research on related silicon-containing arylacetylene polymers has shown that the cured materials display excellent heat resistance with no glass transition observed in dynamic mechanical analysis (DMA) up to 450°C. mdpi.com
Table 1: Thermal Properties of Related Silicon-Containing Acetylene Polymers
| Polymer System | Curing Cycle | Td5 (5% Weight Loss, N2) | Char Yield (N2) | Glass Transition Temperature (Tg) |
|---|---|---|---|---|
| Cured AAA polymer | 170°C/2h + 210°C/2h + 250°C/4h | > 560°C | > 87.2% at 800°C | Not observed up to 450°C |
| Cured ABA-A copolymer | 200°C/2h + 230°C/2h + 260°C/2h + 300°C/4h | > 560°C | > 87.2% at 800°C | Not observed up to 450°C |
| Cured ABA-O copolymer | 200°C/2h + 230°C/2h + 260°C/2h + 300°C/4h | > 560°C | > 87.2% at 800°C | Not observed up to 450°C |
Data adapted from studies on block copolymers of poly(silylene diethynylbenzen) and poly(silylene dipropargyl aryl ether). mdpi.com
Advanced Coating Formulations
The dual functionality of this compound makes it a promising candidate for advanced coating formulations, where it can act both as a precursor to the polymer matrix and as a surface-modifying agent.
Precursors for Protective Coatings with Enhanced Durability
The inclusion of this compound in coating formulations is expected to enhance their durability. The silane moiety can form strong covalent bonds with inorganic substrates, improving adhesion, while the ethynyl group provides a site for cross-linking, which can increase the coating's mechanical strength and resistance to environmental degradation. Research on silicone elastomers modified with this compound has shown superior performance in demanding applications, suggesting that these benefits would translate to coating systems.
The mechanical properties of protective coatings are critical to their performance. For instance, nano-hybrid coatings can achieve high pencil scratch hardness values (e.g., 8H) and excellent adhesion (5B), indicating a robust and durable surface. While specific data for coatings based on this compound are not widely reported, the principles of incorporating silicon and cross-linkable groups point towards the potential for creating highly durable protective films.
Role in Hydrophobic or Oleophobic Surface Modifications
The general mechanism involves the silane bonding to the surface, orienting its organic, non-polar groups outwards. This creates a surface that minimizes contact with water, leading to the formation of beads and easy roll-off. The ethynyl group could potentially be used to further functionalize or cross-link the surface layer, locking in the hydrophobic properties.
Building Blocks for Oligomeric Structures
Detailed research on the specific use of this compound as a building block for well-defined oligomeric structures is not extensively documented in publicly accessible scientific literature. However, its bifunctional nature, possessing both a polymerizable ethynyl group and a stable cyclic silane structure, makes it a theoretically viable monomer for the synthesis of novel oligomers. The reactive ethynyl group can participate in various coupling reactions, such as Sonogashira coupling, which is a common method for creating conjugated oligomers. The resulting oligomers would feature the 1,1-dimethylsilolane unit as a repeating or terminal group, which could impart unique solubility, thermal, and electronic properties to the final material.
Structure Reactivity and Structure Application Relationships
Influence of the Silolane Ring Conformation on Ethynyl (B1212043) Group Reactivity
The five-membered silolane ring, a silicon-containing analog of cyclopentane, is not planar and adopts puckered conformations, such as the twist and envelope forms, to alleviate ring strain. libretexts.org The conformational state of the silolane ring in 3-ethynyl-1,1-dimethylsilolane has a subtle but significant influence on the reactivity of the appended ethynyl group. The precise bond angles and the spatial orientation of the ethynyl substituent are dictated by the ring's conformation, which in turn affects the accessibility of the triple bond to reagents.
In contrast to their all-carbon counterparts like cyclohexane (B81311), silacycloalkanes such as silacyclohexanes exhibit different structural and conformational features. nih.gov For instance, the energy barriers for ring inversion are generally lower in silacycloalkanes. This conformational flexibility in the silolane ring of this compound means that the ethynyl group can more readily orient itself to participate in chemical reactions. The strain inherent in the five-membered ring can also play a role in reactivity. While not as strained as cyclopropane (B1198618) or cyclobutane, the silolane ring possesses some degree of ring strain which can influence the electronic properties of the substituents. researchgate.netnih.gov This strain can, in some cases, enhance the reactivity of the ethynyl group in addition or polymerization reactions.
Impact of Silicon Substituents (Dimethyl) on Reactivity and Polymerization
The two methyl groups attached to the silicon atom (the dimethylsilyl moiety) exert both steric and electronic effects that are crucial in defining the reactivity of this compound and its polymerization behavior.
Steric Effects: The methyl groups provide a degree of steric hindrance around the silicon atom. This steric bulk can influence the approach of reactants to the ethynyl group, potentially affecting the regioselectivity of addition reactions. In the context of polymerization, the steric hindrance from the dimethylsilyl groups can impact the stereochemistry of the resulting polymer chain. nih.gov While bulky substituents can sometimes hinder polymerization, they can also lead to polymers with specific tacticities and, consequently, unique material properties. The steric demands of silyl (B83357) groups are known to influence their utility as protecting groups in organic synthesis, a principle that extends to their effect on monomer reactivity. nih.govharvard.edu
| Effect | Description | Impact on this compound |
|---|---|---|
| Steric Hindrance | The spatial crowding around the silicon atom due to the two methyl groups. | Influences the approach of reagents to the ethynyl group; can affect the stereochemistry of polymerization. |
| Electronic Effect (Inductive) | The electron-donating nature of the alkyl groups attached to silicon. | Modulates the electron density of the ethynyl triple bond, influencing its reactivity in addition and polymerization reactions. |
| Hyperconjugation | Interaction of the Si-C sigma bonds with the pi-system of the ethynyl group. | Can contribute to the stabilization of intermediates in chemical reactions. |
Correlation Between Molecular Structure and Cross-Linking Behavior
The bifunctional nature of this compound, possessing a reactive ethynyl group and a stable silane (B1218182) structure, makes it a prime candidate for the formation of cross-linked polymeric materials. Cross-linking significantly enhances the thermodimensional stability of polymers. evonik.com The ethynyl group serves as a reactive site for creating covalent bonds between polymer chains, leading to a three-dimensional network.
| Structural Feature | Role in Cross-Linking | Effect on Material Properties |
|---|---|---|
| Ethynyl Group (-C≡CH) | The primary reactive site for forming covalent bonds between polymer chains. | Increases rigidity, thermal stability, and solvent resistance of the final polymer. |
| Silolane Ring | Forms the backbone of the polymer, providing inherent thermal stability. | Contributes to the overall robustness and performance of the cross-linked network. |
| Dimethylsilyl Group | Influences the spacing and flexibility of the polymer chains. | Affects the ultimate cross-link density and mechanical properties of the material. |
Designing Derivatives for Specific Materials Applications
The molecular structure of this compound can be systematically modified to create derivatives with tailored properties for specific high-performance applications. The design of such derivatives focuses on altering the functional groups on the silicon atom or the ethynyl terminus.
One strategy involves replacing the methyl groups on the silicon atom with other organic moieties, such as longer alkyl chains, phenyl groups, or functional groups. This can be used to fine-tune the solubility, processability, and thermal properties of the resulting polymers. For instance, incorporating phenyl groups could enhance the thermal stability and refractive index of the material, making it suitable for optical applications.
Another approach is to utilize the reactivity of the ethynyl group to introduce other functionalities. For example, the terminal hydrogen of the ethynyl group can be replaced with other groups through reactions like Sonogashira coupling. harvard.edu This allows for the attachment of a wide array of functional moieties, opening up possibilities for applications in areas such as organic electronics or as precursors for advanced ceramics.
The design of bifunctional silane monomers, where one part of the molecule is designed for polymerization and another for a specific function (e.g., adhesion promotion), is a common strategy in materials science. nih.govresearchgate.net By applying these principles, derivatives of this compound could be designed to act as cross-linkers, adhesion promoters, or as building blocks for hybrid organic-inorganic materials with precisely controlled properties.
| Modification Site | Example of Derivative | Potential Application |
|---|---|---|
| Silicon Substituents | 3-ethynyl-1,1-diphenylsilolane | High refractive index polymers, thermally stable materials. |
| Ethynyl Terminus | 3-(trimethylsilylethynyl)-1,1-dimethylsilolane | Precursor for more complex organometallic polymers, controlled reactivity. |
| Ring Structure | Copolymerization with other silane monomers | Tuning of mechanical properties (e.g., flexibility, hardness). |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Atom Economy
A primary focus of future research is the development of synthetic pathways that are not only high-yielding but also highly atom-economical. Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com The goal is to minimize the generation of waste byproducts. nih.gov For a reaction to have a high atom economy, it should maximize the incorporation of starting materials into the final product. nih.gov Addition and rearrangement reactions are considered highly atom-economical, often achieving 100% economy, while substitution and elimination reactions are inherently less efficient. nih.govscranton.edu
Traditional syntheses of organosilicon compounds, which may involve multi-step processes and the use of stoichiometric reagents, often exhibit poor atom economy. nih.gov For instance, the use of Grignard reagents to form silicon-carbon bonds is effective but generates significant magnesium salt waste. unt.edu Future synthetic strategies for 3-ethynyl-1,1-dimethylsilolane and related compounds will likely focus on catalytic, addition-type reactions. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond like an alkyne, is a prime example of an atom-economical reaction that is crucial in organosilicon chemistry. wikipedia.org Research will likely aim to discover new catalysts that can facilitate the direct, one-step synthesis of functionalized silolanes from readily available precursors, thereby maximizing atom efficiency and reducing waste streams.
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Atom Economy | Relevance to Silolane Synthesis |
|---|---|---|
| Addition (e.g., Hydrosilylation) | Excellent (often 100%) | Ideal for incorporating functional groups onto a silicon backbone. scranton.educhemrxiv.org |
| Rearrangement | Excellent (100%) | Can be used to create complex structures from simpler isomers atom-economically. jocpr.com |
| Substitution | Moderate to Poor | Often used to introduce functional groups, but generates byproducts. nih.gov |
| Elimination | Poor | Inherently generates byproducts and is the least environmentally preferable. scranton.edu |
Exploration of Bio-Inspired or Sustainable Synthesis Methods
The drive towards sustainability is pushing chemists to explore greener synthetic methods that reduce environmental impact. researchgate.net This includes using less hazardous solvents, reducing energy consumption, and employing catalysts derived from renewable sources. A recent breakthrough in organosilane synthesis involves using eosin (B541160) Y, a low-cost and readily available organic dye, as a photocatalyst. nus.edu.sg This method uses light energy to selectively break Si-H bonds, allowing for the stepwise and controlled addition of functional groups to a silicon atom. nus.edu.sg The process is notable because the catalyst operates at a lower energy level than required to break the Si-H bond directly and selectively targets Si-H bonds over more reactive C-H bonds. nus.edu.sg
Future research on this compound could adapt such photocatalytic methods. This would represent a significant move away from traditional, energy-intensive processes and towards more sustainable, on-demand synthesis. nus.edu.sg The principles of green chemistry will guide the development of these new routes, aiming to create a more environmentally benign lifecycle for organosilicon compounds. researchgate.net
Integration into Advanced Organic and Inorganic Hybrid Materials
The bifunctional nature of this compound—possessing both an inorganic silolane core and a reactive organic ethynyl (B1212043) group—makes it an ideal building block for hybrid materials. The ethynyl group is a versatile handle for a variety of coupling and polymerization reactions, allowing the molecule to be integrated into larger macromolecular structures.
Future work will likely focus on using this compound as a monomer or cross-linking agent in the synthesis of advanced polymers. Its incorporation into silicone elastomers has been shown to enhance mechanical properties like tensile strength and thermal stability. Emerging research could explore its role in creating organosilicon dendritic polymers, which are highly branched, three-dimensional macromolecules. unt.edu Silicon chemistry offers reactions with nearly quantitative yields, such as hydrosilylation, which are well-suited for the controlled, generational growth required for dendrimer synthesis. unt.edu These hybrid materials could find applications in fields requiring high performance, such as aerospace and electronics.
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry is becoming an indispensable tool for accelerating materials discovery. Instead of relying solely on laboratory experimentation, researchers can now model and predict the properties of molecules and reactions in silico. Future research will increasingly use computational methods to design new derivatives of this compound with tailored properties.
Algorithms can be used to predict how modifications to the molecular structure—for example, by replacing the methyl groups or adding substituents to the silolane ring—will affect its electronic, thermal, and mechanical properties. Furthermore, computational tools can be used to assess the sustainability of potential synthetic routes before they are ever attempted in a lab. For instance, algorithms have been developed to automatically calculate the atom economy of chemical reactions from their basic representations, providing a rapid screening tool for green chemistry. chemrxiv.org This predictive power allows scientists to focus experimental efforts on the most promising candidates for specific high-performance applications, saving time and resources.
Expanding Applications in Specialized High-Performance Materials
Building on its known uses, future research will aim to expand the applications of this compound into new domains of high-performance materials. The compound's inherent properties, such as the thermal stability and hydrophobicity conferred by the siloxane-like structure, make it suitable for demanding environments.
Potential areas for expansion include:
Advanced Coatings: Leveraging its low surface energy and durability for developing superhydrophobic, anti-icing, or self-healing protective coatings for substrates in the automotive and aerospace industries. researchgate.net
Biocompatible Devices: Exploring its use in next-generation medical devices, where its incorporation into silicone polymers can improve mechanical strength while maintaining biocompatibility for items like implants and catheters.
Semiconductor Technology: Organosilicon compounds are critical components in solar energy technology, where they are used as additives or coatings to improve efficiency and durability. researchgate.net The specific properties of this compound could be harnessed for these or other microelectronics applications.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Eosin Y |
Q & A
Q. What are the common synthetic routes for preparing 3-ethynyl-1,1-dimethylsilolane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves silylation of ethynyl precursors. For example, analogous procedures (e.g., silyl ether formation) use catalysts like p-TsOH in methanol/water mixtures, followed by purification via silica gel chromatography . Optimizing reaction temperature (e.g., 22°C in THF) and stoichiometry of silylating agents improves yields. Quenching with NH₄Cl or NaHCO₃ ensures safe workup.
| Key Reaction Parameters | Conditions |
|---|---|
| Solvent | THF, methanol/water |
| Catalyst | p-TsOH |
| Temperature | 22°C |
| Purification | Silica gel chromatography |
| Yield Range | 55–96% (for analogous reactions) |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies protons and carbons in the dimethylsilolane and ethynyl groups. For example, ethynyl protons appear as sharp singlets (~2.5–3.5 ppm), while silane methyl groups resonate near 0 ppm .
- IR Spectroscopy : Detects C≡C stretching (~2100 cm⁻¹) and Si–C bonds (~1250 cm⁻¹).
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 140.18 via ESI-MS). Cross-referencing with PubChem data (e.g., InChI, SMILES) ensures accuracy .
Advanced Research Questions
Q. How does the dimethylsilolane moiety influence the compound’s stability under various reaction conditions, and what strategies mitigate decomposition?
- Methodological Answer : The Si–C bond in dimethylsilolane is susceptible to hydrolysis, particularly in protic solvents. Stability studies (e.g., in aqueous/organic biphasic systems) show decomposition via silanol formation. Mitigation strategies include:
- Using anhydrous solvents and inert atmospheres.
- Adding stabilizing agents (e.g., triethylamine) to scavenge acids .
Q. What role does the ethynyl group in this compound play in facilitating cross-coupling reactions, and how can these be optimized for regioselectivity?
- Methodological Answer : The ethynyl group enables Sonogashira or Cadiot-Chodkiewicz couplings. Optimization involves:
- Catalytic systems: Pd(PPh₃)₄/CuI in THF.
- Base selection: Et₃N or K₂CO₃ to deprotonate terminal alkynes.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance regioselectivity for aryl-alkyne bonds .
Q. What challenges arise in achieving enantioselective synthesis using this compound, and how can chiral catalysts or chromatographic methods address these?
- Methodological Answer : Chirality at the silicon center is challenging due to rapid inversion. Strategies include:
- Chiral auxiliaries: Temporarily fix stereochemistry during synthesis.
- Chiral HPLC: Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
Q. How can computational chemistry models predict the reactivity and interaction mechanisms of this compound in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations model:
- Electron density at the ethynyl carbon (reactivity in nucleophilic additions).
- Thermodynamic stability of intermediates (e.g., silyl cations).
- PubChem’s quantum-chemical data (InChIKey, SMILES) validates computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
